An In-depth Technical Guide on the Structure Elucidation of 11-Oxomogroside IIE
An In-depth Technical Guide on the Structure Elucidation of 11-Oxomogroside IIE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of 11-Oxomogroside IIE, a cucurbitane triterpenoid glycoside isolated from the unripe fruits of Siraitia grosvenorii (monk fruit). This document details the experimental protocols, summarizes key data, and visualizes the logical workflow involved in identifying this complex natural product.
Introduction
11-Oxomogroside IIE is a member of the mogroside family, a group of triterpenoid glycosides known for their characteristic sweet taste, although some, like Mogroside IIE, are noted for their bitterness.[1][2] These compounds are of significant interest to the food, beverage, and pharmaceutical industries due to their potential as natural, non-caloric sweeteners and their various reported biological activities. The structural determination of each mogroside analogue is crucial for understanding structure-activity relationships, ensuring product safety, and enabling further research and development.
The structure of 11-Oxomogroside IIE was first reported by Li et al. in 2006, following its isolation from the unripe fruits of Siraitia grosvenorii.[3] Its elucidation relied on a combination of spectroscopic techniques, which are detailed in this guide.
Isolation and Purification of 11-Oxomogroside IIE
The isolation of 11-Oxomogroside IIE from its natural source is a multi-step process involving extraction and chromatography. The general protocol is as follows:
Experimental Protocol: Isolation
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Extraction: The dried and powdered unripe fruits of Siraitia grosvenorii are extracted with a suitable solvent, typically a polar solvent like ethanol or methanol, to efficiently extract the glycosides.
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Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to remove non-polar constituents. This often involves partitioning between an aqueous phase and a non-polar solvent like n-hexane.
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Column Chromatography: The resulting polar fraction is then subjected to a series of column chromatography steps.
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Macroporous Resin Chromatography: The extract is first passed through a macroporous resin column and eluted with a gradient of ethanol in water. This step helps in the initial fractionation of the mogrosides.
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Silica Gel Chromatography: Fractions enriched with mogrosides are further purified using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform, methanol, and water.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure 11-Oxomogroside IIE is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a gradient of methanol or acetonitrile in water.
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Structure Elucidation
The determination of the chemical structure of 11-Oxomogroside IIE involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
3.1. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the isolated compound.
Experimental Protocol: Mass Spectrometry
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Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used.
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Ionization Mode: Both positive and negative ion modes can be utilized to observe protonated [M+H]+ or deprotonated [M-H]- molecular ions, as well as adducts with salts (e.g., [M+Na]+).
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Data Analysis: The accurate mass measurement allows for the determination of the molecular formula. For Mogroside IIE, the molecular formula has been established as C₄₂H₇₂O₁₄.[4] The presence of the oxo-group in 11-Oxomogroside IIE would alter this formula accordingly.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of complex natural products like 11-Oxomogroside IIE, including the stereochemistry and the linkages of the sugar moieties.
Experimental Protocol: NMR Spectroscopy
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Solvent: The purified compound is dissolved in a deuterated solvent, commonly pyridine-d₅, methanol-d₄, or DMSO-d₆.
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Spectrometers: High-field NMR spectrometers (e.g., 400, 500, or 600 MHz) are used to acquire the spectra.
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1D NMR Experiments:
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¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.
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¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing the connectivity within the aglycone and sugar rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different structural fragments, such as the aglycone to the sugar units and the inter-glycosidic linkages.
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NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule and the conformation of the glycosidic linkages.
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Data Presentation: Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 11-Oxomogroside IIE based on the reported structure and data from closely related mogrosides. The definitive data is found in the primary literature by Li et al. (2006).[3]
Table 1: Mass Spectrometry Data for 11-Oxomogroside IIE
| Parameter | Value |
| Molecular Formula | C₄₂H₇₀O₁₅ |
| Molecular Weight | 814.99 g/mol |
| HRESIMS (m/z) | [M+Na]+ expected around 837.46 |
Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Aglycone of 11-Oxomogroside IIE (in Pyridine-d₅)
| Position | Expected ¹³C (δc) | Expected ¹H (δн) | Key HMBC Correlations |
| 3 | ~88.0 | ~3.2 (dd) | H-3 to C-1, C-2, C-4, C-5, C-1' |
| 5 | ~142.0 | - | - |
| 6 | ~121.0 | ~5.6 (m) | H-6 to C-4, C-5, C-7, C-8, C-10 |
| 11 | ~200.0 | - | - |
| 24 | ~76.0 | ~3.8 (m) | H-24 to C-23, C-25, C-26, C-27, C-1'' |
Table 3: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Glycosidic Moieties of 11-Oxomogroside IIE (in Pyridine-d₅)
| Sugar Unit | Position | Expected ¹³C (δc) | Expected ¹H (δн) | Key HMBC Correlations |
| Glc (at C-3) | 1' | ~105.0 | ~4.9 (d) | H-1' to C-3 |
| Glc (at C-24) | 1'' | ~104.5 | ~4.8 (d) | H-1'' to C-24 |
Logical Workflow and Visualization
The process of elucidating the structure of 11-Oxomogroside IIE follows a logical and systematic workflow, from the initial isolation to the final structural confirmation. This workflow is visualized in the diagram below.
Caption: Workflow for the structure elucidation of 11-Oxomogroside IIE.
Conclusion
The structure elucidation of 11-Oxomogroside IIE is a rigorous process that combines meticulous isolation techniques with advanced spectroscopic analysis. The methodologies outlined in this guide represent the standard approach for the characterization of complex natural products. A thorough understanding of these techniques and the interpretation of the resulting data are essential for researchers and professionals working in natural product chemistry, drug discovery, and the development of novel food ingredients. The definitive structural information, including detailed NMR assignments, is documented in the primary scientific literature, which serves as the ultimate reference for this compound.
References
- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Oxomogroside Ii E | C42H72O14 | CID 24721558 - PubChem [pubchem.ncbi.nlm.nih.gov]
